molecular formula C28H27FN6O2 B607405 Olorofim CAS No. 1928707-56-5

Olorofim

Número de catálogo: B607405
Número CAS: 1928707-56-5
Peso molecular: 498.6 g/mol
Clave InChI: SUFPWYYDCOKDLL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Olorofim es un compuesto antifúngico en investigación que pertenece a la clase de las orotomidas. Se está desarrollando para el tratamiento de infecciones por hongos invasivos, particularmente las causadas por especies resistentes a los agentes antifúngicos existentes. This compound inhibe la dihidroorotato deshidrogenasa, una enzima crucial para la biosíntesis de pirimidinas, que son esenciales para la síntesis de ADN y ARN fúngicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Olorofim implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central de orotomida, seguida de modificaciones del grupo funcional para mejorar la actividad antifúngica. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando rutas sintéticas optimizadas. El proceso incluye medidas estrictas de control de calidad para garantizar la consistencia y la eficacia del producto final. Los métodos de producción están diseñados para ser rentables y escalables para satisfacer las demandas del uso clínico y comercial .

Análisis De Reacciones Químicas

Primary Enzymatic Inhibition Reaction

Olorofim selectively inhibits dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme critical for the fourth step in de novo pyrimidine biosynthesis. This reaction involves:Dihydroorotate+Coenzyme Q oxidized DHODHOrotate+Coenzyme Q reduced \text{Dihydroorotate}+\text{Coenzyme Q oxidized }\xrightarrow{\text{DHODH}}\text{Orotate}+\text{Coenzyme Q reduced }This compound acts as a reversible, non-competitive inhibitor of DHODH, binding to the enzyme's ubiquinone (CoQ) pocket and blocking electron transfer required for dihydroorotate oxidation . Structural studies confirm that the compound’s bicyclic pyrimidine moiety mimics the transition state of the substrate .

Parameter Value Source
DHODH inhibition constant (Ki)0.14–0.25 μM
IC₅₀ against A. fumigatus0.07 μg/mL

Pyrimidine Depletion

Inhibition of DHODH disrupts uridine monophosphate (UMP) synthesis, leading to:

  • Reduced levels of uridine triphosphate (UTP) and cytidine triphosphate (CTP) .
  • Impaired synthesis of DNA/RNA pyrimidine bases (cytosine, thymine, uracil) .

Cell Wall Dysregulation

UTP depletion reduces UDP-glucose, a substrate for β-1,3-glucan synthase, causing:

  • ↓ β-1,3-glucan synthesis at hyphal tips (Aniline Blue fluorescence reduced by 60% after 24 h) .
  • ↑ Chitin content (Calcofluor White fluorescence increased by 80%), likely as a compensatory stress response .
Cell Wall Component Change Post-Olorofim Measurement Method
β-1,3-glucan40% reduction at tipsAniline Blue staining
Chitin80% increaseCalcofluor White assay

Pharmacokinetic Interactions

This compound exhibits nonlinear pharmacokinetics with high tissue distribution (volume of distribution: 2.89–3.49 L/kg) . Key metabolic interactions include:

  • Enterohepatic recirculation : Secondary plasma concentration peaks observed due to biliary excretion and reabsorption .
  • Protein binding : >99% bound to serum proteins, limiting free drug availability .
Parameter Oral Administration Intravenous Administration
Bioavailability45–82% (species-dependent)100%
Plasma half-life (t₁/₂)20–30 hours20–30 hours
Steady-state trough1–2 μg/mL1.3–2 μg/mL

Cellular Morphological Changes

Confocal live-cell imaging reveals dynamic effects on A. fumigatus hyphae :

  • Mitotic arrest : Nuclei become static within 24 h due to pyrimidine starvation (GFP-tagged nuclei showed 0% mitotic activity post-treatment) .
  • Vacuolar enlargement : Vacuole volume increased by 150% within 12 h (CMAC staining).
  • Septation abnormalities : Hyphae developed irregular septa spacing (2.5× higher frequency than controls).

Reversibility and Resistance

Aplicaciones Científicas De Investigación

In Vitro Activity

Olorofim has demonstrated significant in vitro antifungal activity against a range of dermatophytes and filamentous fungi. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : this compound exhibited MIC values ranging from 0.004 to 0.125 mg/L against dermatophytes, indicating high potency .
  • Activity Against Resistant Strains : It has shown effectiveness against azole-resistant strains of Aspergillus fumigatus, as well as other rare molds such as Lomentospora prolificans and Scopulariopsis spp. .

In Vivo Efficacy

This compound's in vivo efficacy has been assessed through various animal models, demonstrating promising results:

  • Survival Rates : In a murine model of systemic A. terreus infection, survival rates were significantly higher in groups treated with this compound compared to control groups, achieving up to 100% survival with intravenous administration .
  • Reduction in Fungal Burden : Histological analyses indicated a marked reduction in fungal burden in treated animals. For instance, in a study involving neutropenic mice, this compound treatment led to a log reduction in renal fungal burden compared to placebo .

Summary of Key Findings

Study FocusIn Vitro MIC RangeIn Vivo Survival RateFungal Species Targeted
Dermatophytes0.004–0.125 mg/LN/AMicrosporum gypseum
Azole-resistant AspergillusN/AUp to 100% (IV)Aspergillus fumigatus
Rare moldsN/A90% (oral)Lomentospora prolificans, Scopulariopsis spp.

Phase 2b Study Outcomes

A pivotal Phase 2b study evaluated the safety and efficacy of this compound in patients with invasive fungal infections. Key results included:

  • Patient Response : At day 42, 44% of patients showed complete or partial responses to treatment, with an overall response rate of 69% .
  • Safety Profile : this compound was generally well tolerated, with the most significant adverse event being drug-induced liver injury (DILI), affecting 8% of participants .

Case Study: Treatment of Invasive Aspergillosis

In a multicenter trial involving patients with pulmonary invasive aspergillosis:

  • Dosing Duration : The median duration of dosing was approximately 84 days, with some patients receiving treatment for over 300 days during an extension phase .
  • Mortality Rates : All-cause mortality at day 42 was recorded at 15%, increasing to 20% by day 84, highlighting the critical need for effective antifungal therapies .

Mecanismo De Acción

Olorofim ejerce sus efectos antifúngicos inhibiendo la dihidroorotato deshidrogenasa, una enzima involucrada en la biosíntesis de novo de pirimidinas. Esta inhibición interrumpe la producción de ADN y ARN en las células fúngicas, lo que lleva a la muerte celular. Los objetivos moleculares de this compound incluyen varias especies de Aspergillus, Scedosporium y Fusarium, entre otros .

Comparación Con Compuestos Similares

Compuestos similares:

  • Voriconazol
  • Itraconazol
  • Posaconazol
  • Anfotericina B

Singularidad de Olorofim: this compound es único entre los agentes antifúngicos debido a su nuevo mecanismo de acción. A diferencia de los azoles y los polienos, que se dirigen a la síntesis de ergosterol y la integridad de la membrana, respectivamente, this compound se dirige a la biosíntesis de pirimidinas. Esto lo hace eficaz contra especies fúngicas que han desarrollado resistencia a otras clases de fármacos antifúngicos .

Actividad Biológica

Olorofim is a novel antifungal agent belonging to the orotomide class, primarily developed to combat invasive fungal infections, particularly those caused by resistant strains of Aspergillus and other filamentous fungi. Its mechanism of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis, thereby impeding DNA synthesis, cell growth, and division in fungi.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a variety of filamentous fungi, including both azole-susceptible and azole-resistant strains of Aspergillus fumigatus. The minimum inhibitory concentrations (MICs) for various fungal species have been extensively studied. Below is a summary of the MIC values reported for this compound against key fungal pathogens:

Fungal Species MIC (μg/mL) Notes
Aspergillus fumigatus0.008Effective against both susceptible and resistant strains .
Fusarium oxysporum0.12 - >2Variable efficacy; lower MIC compared to other Fusarium species .
Fusarium solani>1Limited activity observed .
Rhizopus oryzae>2Ineffective against this group .
Madurella mycetomatis0.063Highly susceptible compared to itraconazole .
Coccidioides spp.0.011Effective in clinical settings .

In Vivo Studies

In vivo studies have further corroborated the efficacy of this compound. Research has shown that treatment with this compound leads to significant reductions in fungal burden and serum galactomannan levels, a biomarker for invasive aspergillosis. Key findings include:

  • Survival Rates : In murine models infected with azole-resistant A. fumigatus, treatment with this compound resulted in improved survival rates compared to control groups. For instance, a study indicated that mice treated with this compound had significantly lower galactomannan levels and higher survival rates than those treated with posaconazole .
  • Histopathological Outcomes : Histological analysis revealed limited inflammatory responses and reduced fungal elements in organs from this compound-treated mice compared to placebo groups, indicating effective clearance of the pathogen .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates its potential for effective systemic treatment:

  • Bioavailability : Following oral administration, bioavailability ranges from 45% to 82% across different animal models .
  • Protein Binding : this compound exhibits over 99% protein binding, suggesting substantial distribution within the body.
  • Time-Dependent Activity : The pharmacokinetic/pharmacodynamic (PK/PD) relationship indicates that the Cmin/MIC ratio is critical for its antifungal efficacy, emphasizing the importance of maintaining adequate drug levels over time for optimal outcomes .

Clinical Case Studies

Recent clinical trials have highlighted the effectiveness of this compound in treating challenging fungal infections:

  • In an open-label phase 2 study involving patients with extrapulmonary coccidioidomycosis, 75.6% demonstrated clinical benefit by day 42 post-treatment with this compound, underscoring its potential in real-world applications .
  • A comprehensive review concluded that this compound is well-tolerated with manageable side effects, primarily infusion-related reactions and mild gastrointestinal disturbances .

Propiedades

Número CAS

1928707-56-5

Fórmula molecular

C28H27FN6O2

Peso molecular

498.6 g/mol

Nombre IUPAC

2-(1,5-dimethyl-3-phenylpyrrol-2-yl)-N-[4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl]-2-oxoacetamide

InChI

InChI=1S/C28H27FN6O2/c1-19-16-24(20-6-4-3-5-7-20)25(33(19)2)26(36)27(37)32-22-8-10-23(11-9-22)34-12-14-35(15-13-34)28-30-17-21(29)18-31-28/h3-11,16-18H,12-15H2,1-2H3,(H,32,37)

Clave InChI

SUFPWYYDCOKDLL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5

SMILES canónico

CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

F-901318;  F901318;  F 901318;  Olorofim

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olorofim
Reactant of Route 2
Reactant of Route 2
Olorofim
Reactant of Route 3
Reactant of Route 3
Olorofim
Reactant of Route 4
Reactant of Route 4
Olorofim
Reactant of Route 5
Reactant of Route 5
Olorofim
Reactant of Route 6
Reactant of Route 6
Olorofim

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.